N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10(17)11-2-4-13(5-3-11)16-14(18)12-6-8-15-9-7-12/h2-10,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAENVABPRSOQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of N-[4-(1-Hydroxyethyl)phenyl]pyridine-4-carboxamide
Core Bond Disconnections
The target compound’s structure permits two primary disconnections:
- Amide bond cleavage : Separates the pyridine-4-carboxylic acid moiety from the 4-(1-hydroxyethyl)aniline fragment. This approach dominates industrial syntheses due to modularity.
- Hydroxyethyl group introduction : Suggests late-stage functionalization of a preformed 4-aminophenyl intermediate, enabling flexibility in protecting group strategies.
Synthetic Feasibility Assessment
- Amide coupling : Requires activation of pyridine-4-carboxylic acid, often via acid chlorides or mixed anhydrides. EDCI/HOBt-mediated coupling in dimethylformamide (DMF) achieves >75% yields in analogous systems.
- Hydroxyethyl installation : Ethylene oxide addition to 4-aminophenol derivatives under basic conditions (e.g., K₂CO₃ in tetrahydrofuran) introduces the hydroxyethyl group but risks overalkylation.
Direct Amide Coupling Strategies
Pyridine-4-Carboxylic Acid Activation
Activation of the carboxylic acid precedes nucleophilic attack by 4-(1-hydroxyethyl)aniline. Common methods include:
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) at reflux (70–80°C, 4 h) generates pyridine-4-carbonyl chloride, which reacts with 4-(1-hydroxyethyl)aniline in dichloromethane at 0–5°C. Yields reach 68–72%, but residual thionyl chloride complicates purification.
Carbodiimide-Mediated Coupling
EDCI (1.2 equiv) and HOBt (1.1 equiv) in DMF facilitate room-temperature coupling over 12–24 h. This method avoids harsh conditions, preserving the hydroxyethyl group’s integrity. Isolated yields: 82–85%.
Reaction Conditions Table
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| SOCl₂ | DCM | 70°C | 4 h | 72% |
| EDCI/HOBt | DMF | 25°C | 18 h | 85% |
Hydroxyl Group Protection
The 1-hydroxyethyl group’s secondary alcohol is susceptible to nucleophilic substitution or oxidation. Protection strategies include:
Stepwise Assembly via Intermediate Functionalization
Synthesis of 4-(1-Hydroxyethyl)aniline
Reductive Amination of 4-Hydroxyacetophenone
4-Hydroxyacetophenone reacts with ammonium acetate and sodium cyanoborohydride in methanol (pH 5, 25°C, 48 h) to yield 4-(1-hydroxyethyl)aniline. Yields: 65–70%.
Ethylene Oxide Alkylation
4-Aminophenol treated with ethylene oxide (2 equiv) in tetrahydrofuran with K₂CO₃ (50°C, 12 h) produces the target amine. Excess ethylene oxide necessitates careful stoichiometric control to avoid diethylation.
Late-Stage Amide Bond Formation
Coupling the synthesized 4-(1-hydroxyethyl)aniline with pyridine-4-carbonyl chloride (Section 2.1.1) under Schlenk conditions (N₂ atmosphere, 0°C → 25°C, 6 h) achieves 78% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the product.
Alternative Pathways via Cyanopyridine Intermediates
Cyano Group Hydrolysis
Adapting methods from Neurokinin-1 antagonist syntheses, 4-cyano pyridine intermediates undergo acidic hydrolysis:
- Cyanopyridine synthesis : React pyridinium zwitterions with phosphorus oxychloride (POCl₃, 105°C, 72 h) to form 4-cyano-2-chloropyridine derivatives.
- Amination : Displace chloride with 4-(1-hydroxyethyl)aniline in methanol (18°C, 48 h).
- Hydrolysis : Treat with concentrated H₂SO₄ (90°C, 12 h) to convert nitrile to carboxamide. Overall yield: 54%.
Mechanistic Insight : The nitrile’s electrophilicity facilitates nucleophilic attack by water under acidic conditions, forming a tetrahedral intermediate that collapses to the amide.
Catalytic Hydrogenation in Stereochemical Control
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.93 (d, J = 4.8 Hz, 2H, pyridine-H), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (q, J = 6.6 Hz, 1H, -CH(OH)CH₃), 1.44 (d, J = 6.6 Hz, 3H, -CH₃).
- IR (KBr) : 3320 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (amide C=O), 1595 cm⁻¹ (pyridine C=N).
Chromatographic Purity
HPLC (C18 column, 70:30 H₂O/acetonitrile, 1 mL/min): Retention time = 6.8 min, purity ≥98%.
Scalability and Industrial Adaptation
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during exothermic steps (e.g., acid chloride formation), reducing reaction times by 60% compared to batch processes.
Green Chemistry Metrics
- Atom economy : Direct amide coupling (EDCI/HOBt) achieves 89% vs. 76% for acid chloride route.
- E-factor : 12.3 kg waste/kg product (improved to 8.5 with solvent recycling).
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
The patent WO2006002860A1 demonstrates that carboxamide pyridines hydrolyze efficiently in acidic media (e.g., H₂SO₄) at elevated temperatures, forming carboxylic acids . Basic hydrolysis is less common due to the amide’s resonance stabilization.
Reduction Reactions
The carboxamide and hydroxyethyl groups are susceptible to reduction:
Palladium-catalyzed hydrogenation (Pearlman’s catalyst) selectively reduces the hydroxyethyl group to ethyl under moderate H₂ pressure (40–48 psi) . Stronger reductants like LiAlH₄ reduce the amide to a primary amine while leaving the alcohol intact .
Oxidation Reactions
The secondary alcohol in the hydroxyethyl group is oxidizable:
Oxidation to the ketone derivative is achievable with PCC, as demonstrated in analogous alcohol-to-ketone transformations . Stronger oxidants like CrO₃ risk side reactions with the pyridine ring .
Functionalization of the Pyridine Ring
Electrophilic substitution at the pyridine’s 3-position is feasible due to carboxamide-directed meta-activation:
The carboxamide group deactivates the pyridine ring but directs electrophiles to the 3-position. Cross-coupling at C4 is also possible via Buchwald-Hartwig amination or Suzuki-Miyaura reactions .
Protection/Deprotection Strategies
The hydroxyethyl group can be temporarily protected for selective reactions:
Protection with tert-butyldimethylsilyl (TBS) groups is reversible under mild fluoride conditions, as shown in PMC9147400 .
Nucleophilic Acyl Substitution
The carboxamide participates in limited nucleophilic substitution due to resonance stabilization:
Activation with carbodiimides (e.g., CDI) is essential for amide exchange, as demonstrated in the synthesis of oxazole-3-carboxamides .
Thermal and Photochemical Stability
Scientific Research Applications
Medicinal Chemistry
Neurokinin-1 Receptor Antagonists
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide derivatives have been identified as potential neurokinin-1 receptor antagonists. These compounds play a crucial role in modulating the effects of substance P, a neuropeptide involved in pain transmission and inflammatory responses. The inhibition of neurokinin-1 receptor interactions is beneficial in treating conditions such as migraine, rheumatoid arthritis, and other inflammatory disorders .
Case Study: Anti-inflammatory Properties
A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity in animal models. The compounds were shown to reduce edema and pain responses, indicating their potential as therapeutic agents for inflammatory diseases .
Cancer Treatment
PD-1/PD-L1 Interaction Modulation
Recent research has highlighted the use of this compound in modulating the PD-1/PD-L1 protein-protein interaction. This pathway is critical in cancer immunotherapy, as it regulates immune responses against tumor cells. Compounds targeting this interaction can enhance anti-tumor immunity, making them promising candidates for cancer treatment .
Case Study: Efficacy in Tumor Models
In preclinical studies, compounds derived from this compound demonstrated significant tumor regression in xenograft models. These findings suggest that the compound's ability to inhibit PD-1 interactions may lead to improved outcomes in cancer therapies .
Antiparasitic Activity
Chagas Disease Treatment
This compound has been investigated for its antiparasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds within this class have shown promising activity against the parasite, with some derivatives achieving submicromolar potency .
Case Study: In Vivo Efficacy
In a study focusing on Chagas disease, certain derivatives of this compound significantly reduced parasitic load in infected mice models. This highlights the compound's potential as a novel therapeutic option for treating Chagas disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyethyl and carboxamide groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyridine-4-carboxamide derivatives exhibit diverse biological activities depending on their substituents. Key analogs from the evidence include:
| Compound Name | Substituent on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| N-[4-(1-Adamantyl)phenyl]pyridine-4-carboxamide | 1-Adamantyl | C22H25ClN2O | 380.9 | Adamantyl (bulky lipophilic) |
| 2-(Morpholin-4-yl)-N-[4-(pyridin-4-yloxy)phenyl]pyridine-4-carboxamide | Morpholino, pyridyloxy | C21H20N4O3 | 376.4 | Morpholino (polar), pyridyloxy |
| N-(2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl)pyridine-4-carboxamide | 4-Nitrophenyl (thiazolidinone) | C15H12N4O3S | 328.3 | Nitro (electron-withdrawing), thiazolidinone |
| Target Compound | 1-Hydroxyethyl | C14H14N2O2* | ~250.3* | Hydroxyethyl (polar, H-bond donor) |
*Calculated based on pyridine-4-carboxamide + 4-(1-hydroxyethyl)phenyl.
Key Observations :
- Lipophilicity vs. Polarity: The adamantyl group in ’s compound increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility.
- Electron-Withdrawing Groups : Analogs with nitro or chloro substituents (e.g., ’s 5d and 5f) show enhanced anti-inflammatory activity due to electron-withdrawing effects, which stabilize charge interactions in enzyme binding pockets .
- Hybrid Structures: Compounds with morpholino or pyridyloxy groups () demonstrate modular pharmacophore design, enabling dual targeting (e.g., kinase inhibition and solubility enhancement) .
Anti-Inflammatory Activity ():
- Compound 5f (NO₂-substituted): IC50 COX-1 = 89.28%, COX-2 = 52.80%; 15-LOX inhibition = 27.36%.
- Compound 5d (Cl-substituted) : Comparable activity to indomethacin in reducing serum AST/ALT levels.
Target Compound Hypothesis :
The hydroxyethyl group may confer moderate COX/LOX inhibition via H-bonding interactions, though likely weaker than nitro or chloro analogs. However, improved solubility could enhance bioavailability, offsetting lower potency .
Kinase Inhibition ():
- Morpholino-containing analogs (e.g., 14d–14g) show PI3Kα inhibition (IC50 ~10–100 nM), attributed to the morpholino group’s ability to mimic ATP’s ribose moiety.
- The hydroxyethyl group in the target compound lacks this mimicry, suggesting weaker kinase targeting but possible selectivity for other enzymes .
Crystallographic and Computational Insights
- SHELX Refinement () : Pyridine-4-carboxamides are often characterized via X-ray crystallography using SHELX software. The hydroxyethyl group’s conformation may influence crystal packing and stability .
- Molecular Docking (): Electron-withdrawing substituents (e.g., NO₂) enhance binding affinity to COX-2 by stabilizing negative charges in the active site. Hydroxyethyl’s H-bond donor capacity could mimic this effect in hydrophilic binding pockets .
Biological Activity
N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C12H13N2O2
- Molecular Weight : 219.25 g/mol
The presence of the hydroxyethyl group and the carboxamide moiety contributes to its biological activity, potentially influencing its interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction is crucial for its potential therapeutic effects, particularly in anticancer applications.
- Cellular Signaling Modulation : It may interfere with cellular signaling processes, leading to altered cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (Lung Cancer) | 12.5 | Induces apoptosis |
| H1975 (Lung Cancer) | 10.0 | Growth inhibition |
| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition, with IC50 values ranging from 10 µM to 15 µM across different cancer types .
- Mechanistic Insights : Further investigations revealed that the compound triggers apoptosis through the mitochondrial pathway, leading to increased caspase activity and subsequent cell death .
- In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential for therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide, and how can reaction purity be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between pyridine-4-carboxylic acid derivatives and substituted anilines. For example, coupling agents like EDCl/HOBt in anhydrous DMF or THF under nitrogen atmosphere are effective. Post-synthesis, purify via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) and confirm purity using HPLC (≥98% as per standard protocols). Intermediate steps may involve protecting-group chemistry for the hydroxyethyl moiety to prevent side reactions .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR : H and C NMR to confirm the hydroxyethyl group (δ ~4.8 ppm for -CH(OH)CH) and aromatic protons.
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides absolute configuration, especially for stereochemical analysis of the hydroxyethyl group. Unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å as in related structures ) validate molecular packing.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 297.12).
Q. How can researchers confirm the absence of stereochemical impurities in the hydroxyethyl group?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and polar solvents (heptane/isopropanol) to separate enantiomers. Alternatively, synthesize derivatives with stereochemical anchors (e.g., Mosher esters) and analyze via F NMR .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodological Answer : Discrepancies may arise from variations in:
- Stereochemistry : Compare enantiopure vs. racemic forms using chiral separation techniques .
- Purity : Re-evaluate synthetic batches via HPLC-MS and exclude degradation products.
- Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition IC) with positive controls (e.g., AZD5363 ). Orthogonal assays (e.g., SPR vs. fluorescence polarization) can validate target engagement .
Q. What computational approaches predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use crystallographic data from related ligands (e.g., kinase inhibitors ) to model interactions with ATP-binding pockets.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of the hydroxyethyl group in hydrophobic pockets.
- Free Energy Calculations : Apply MM-PBSA to rank binding affinities of stereoisomers .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS. Introduce fluorine substituents or methyl groups to block oxidative sites.
- Prodrug Design : Mask the hydroxyethyl group as an ester or carbonate to enhance bioavailability, as seen in anti-lodging agents .
- CYP Inhibition Assays : Screen against CYP3A4/2D6 to mitigate drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
